Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
CAS No.: 1640998-93-1
Cat. No.: VC7150313
Molecular Formula: C12H19NO3
Molecular Weight: 225.288
* For research use only. Not for human or veterinary use.
![Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate - 1640998-93-1](/images/structure/VC7150313.png)
Specification
CAS No. | 1640998-93-1 |
---|---|
Molecular Formula | C12H19NO3 |
Molecular Weight | 225.288 |
IUPAC Name | tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Standard InChI | InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-12(5-9,7-13)8-14/h8-9H,4-7H2,1-3H3 |
Standard InChI Key | SQQGAVDECKFJMV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C=O |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The azabicyclo[3.1.1]heptane system consists of a seven-membered ring fused with a three-membered ring, incorporating a nitrogen atom at the bridgehead position (Figure 1). This rigid scaffold imposes stereochemical constraints that influence reactivity and molecular interactions . The tert-butyl group at the 3-position and the formyl moiety at the 1-position introduce steric and electronic effects that modulate solubility and stability.
Table 1: Key Molecular Properties of Related Azabicycloheptane Derivatives
The tert-butyl ester group enhances lipophilicity (LogP = 1.03) , while the formyl group provides a reactive site for further derivatization, such as reductive amination or nucleophilic addition.
Stereochemical Considerations
In analogs like tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate, the bicyclic system’s stereochemistry dictates its biological activity and synthetic accessibility . Computational models predict that the [3.1.1] system’s fused rings create a chiral environment that may influence binding to enzymatic targets like dihydrofolate reductase (DHFR).
Synthetic Methodologies
Stepwise Assembly of the Bicyclic Core
Synthesis typically begins with the construction of the azabicyclo[3.1.1]heptane skeleton via intramolecular cyclization. For example, tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 1818847-75-4) is prepared through a multi-step sequence involving:
-
Ring-Closing Metathesis: Formation of the bicyclic framework using Grubbs catalysts .
-
Functionalization: Introduction of the formyl group via oxidation of a hydroxymethyl precursor.
-
Esterification: Protection of the carboxylate group with a tert-butyl moiety under acidic conditions.
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Hydroxymethyl Oxidation | Pyridinium chlorochromate (PCC) | 65–70 | |
Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | 75–80 |
Reactivity and Chemical Transformations
Functional Group Interconversion
The formyl group undergoes diverse transformations:
-
Reduction: Sodium borohydride converts the formyl group to a hydroxymethyl derivative, a precursor for carbamate or urea formations.
-
Condensation Reactions: Reaction with primary amines forms Schiff bases, enabling the synthesis of imine-linked pharmacophores .
Stability Under Physiological Conditions
Biological and Pharmacological Applications
Enzyme Inhibition Studies
Analogous compounds, such as 3-tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate (CAS 2913182-18-8), exhibit inhibitory activity against DHFR (IC₅₀ = 0.8–1.2 µM). Molecular docking studies suggest that the formyl group hydrogen-bonds with Asp27 and Thr56 residues in the DHFR active site.
Industrial and Material Science Applications
Specialty Chemical Synthesis
The rigid bicyclic core serves as a building block for non-natural amino acids and chiral ligands in asymmetric catalysis . For instance, palladium complexes of azabicycloheptane derivatives achieve enantiomeric excess (ee) > 90% in Suzuki-Miyaura couplings .
Polymer Modification
Incorporation of the tert-butyl ester into polyamide backbones enhances thermal stability (Tₘ increased by 40°C). Such polymers find use in high-performance adhesives and coatings.
Challenges and Future Directions
Despite their promise, scalability issues persist due to low yields in key cyclization steps (typically 30–50%) . Advances in flow chemistry and enzymatic desymmetrization may address these limitations . Additionally, in vivo toxicity profiles remain underexplored, necessitating preclinical studies to validate safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume